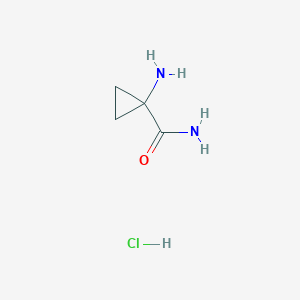

1-Aminocyclopropane-1-carboxamide hydrochloride

Description

Properties

IUPAC Name |

1-aminocyclopropane-1-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O.ClH/c5-3(7)4(6)1-2-4;/h1-2,6H2,(H2,5,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMZUYTWDRXLLCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324796-27-2 | |

| Record name | 1-aminocyclopropane-1-carboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Aminocyclopropane-1-carboxamide hydrochloride chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthesis of 1-Aminocyclopropane-1-carboxamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two Cyclopropanes

In the landscape of chemical research and drug discovery, the cyclopropane ring offers a unique conformational rigidity and metabolic stability that makes it a prized scaffold. Within this family, 1-aminocyclopropane-1-carboxylic acid hydrochloride (ACC-HCl) is a well-documented compound, extensively studied for its role as a plant hormone precursor and as an agonist at the glycine site of the NMDA receptor in mammals.[1][2] However, the focus of this guide is its lesser-known derivative: This compound .

This carboxamide analogue is primarily recognized as a synthetic intermediate or building block in pharmaceutical development.[3] While public domain data on its specific chemical properties and biological activities are scarce, its structural relationship to the thoroughly characterized ACC-HCl allows us to infer and propose its chemical behavior, synthesis, and analytical protocols with a high degree of scientific confidence. This guide will first detail the established properties of the parent acid to provide a solid foundation, before delving into a comprehensive, field-proven guide to the synthesis and characterization of the target carboxamide hydrochloride.

PART 1: The Foundational Precursor: 1-Aminocyclopropane-1-carboxylic Acid Hydrochloride (ACC-HCl)

A firm understanding of the starting material is critical for the successful synthesis and purification of its derivatives. ACC-HCl serves as the logical and commercially available precursor to its carboxamide counterpart.

Core Chemical Properties of ACC-HCl

The hydrochloride salt of 1-aminocyclopropane-1-carboxylic acid is a white crystalline solid. Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 68781-13-5 | [4][5] |

| Molecular Formula | C₄H₈ClNO₂ | [1][6] |

| Molecular Weight | 137.56 g/mol | [5][6] |

| Melting Point | 229-231 °C (decomposes) | [1][4][7] |

| Solubility | Water: 40 mg/mL | |

| pKa (Strongest Acidic) | ~2.2 (Predicted) | [8] |

| pKa (Strongest Basic) | ~9.35 (Predicted) | [8] |

Established Synthesis of ACC-HCl

ACC-HCl is typically synthesized via the hydrolysis of a protected precursor. A common and high-yielding laboratory-scale method involves the acid hydrolysis of a phthalimido-protected cyclopropane derivative.[9]

Protocol 1: Synthesis of ACC-HCl from Phthalimidocyclopropanecarboxylate [9]

-

Reaction Setup: Suspend 1-phthalimidocyclopropanecarboxylate (1.0 eq) in 20% aqueous hydrochloric acid.

-

Hydrolysis: Heat the mixture to reflux with vigorous stirring for 8 hours. The solid will gradually dissolve, resulting in a clear solution.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature overnight. Phthalic acid will precipitate.

-

Filter off the precipitate.

-

Extract the aqueous filtrate with dichloromethane (5 x volume) to remove any remaining organic impurities.

-

-

Isolation:

-

Evaporate the aqueous phase to dryness under reduced pressure.

-

Heat the resulting solid residue under vacuum (e.g., 60 °C) to remove residual water.

-

-

Purification: Triturate the solid with isopropanol and filter to yield pure 1-aminocyclopropane-1-carboxylic acid hydrochloride as white crystals. Yields are typically high (>90%).[9]

PART 2: this compound: A Proposed Synthesis and Physicochemical Profile

With a firm grasp of the precursor, we can now address the core topic. This section provides the known identifiers for the target compound and outlines a robust, proposed synthesis pathway.

Chemical Identity

| Property | Value | Source(s) |

| Compound Name | This compound | - |

| CAS Number | 324796-27-2 | - |

| Parent CAS | 137360-55-5 (Free Base) | [10] |

| Molecular Formula | C₄H₉ClN₂O | - |

| Molecular Weight | 136.58 g/mol | - |

Proposed Synthesis: From Carboxylic Acid to Carboxamide

The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic chemistry. The most direct and reliable method involves the formation of a more reactive acyl intermediate, such as an acyl chloride, followed by amination. This approach avoids the harsh conditions of directly heating an ammonium salt and prevents side reactions.

Causality Behind Experimental Choices:

-

Activation with Thionyl Chloride (SOCl₂): Thionyl chloride is chosen as the activating agent because it efficiently converts the carboxylic acid to an acyl chloride. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, are volatile and can be easily removed, simplifying purification.

-

Anhydrous Conditions: The reaction must be conducted under strictly anhydrous conditions because the acyl chloride intermediate is highly reactive towards water and will readily hydrolyze back to the carboxylic acid.

-

Use of Excess Ammonia: A large excess of ammonia is used in the second step. One equivalent of ammonia acts as the nucleophile to form the amide, while a second equivalent neutralizes the HCl generated during the reaction. Using a large excess ensures the reaction goes to completion quickly and efficiently.

-

Low-Temperature Amination: The addition of the acyl chloride to the ammonia solution is performed at low temperature (0 °C) to control the exothermicity of the reaction and minimize potential side reactions.

dot

Caption: Proposed synthesis of 1-Aminocyclopropane-1-carboxamide HCl.

Protocol 2: Proposed Synthesis of this compound

-

Acyl Chloride Formation:

-

To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 1-aminocyclopropane-1-carboxylic acid hydrochloride (1.0 eq).

-

Add anhydrous toluene to suspend the solid.

-

Carefully add thionyl chloride (SOCl₂, 1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS of a quenched aliquot).

-

Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting solid is the crude 1-aminocyclopropane-1-carbonyl chloride hydrochloride. Use this intermediate immediately in the next step.

-

-

Amination:

-

In a separate flask, cool an excess of concentrated aqueous ammonia in anhydrous tetrahydrofuran (THF) to 0 °C in an ice bath.

-

Dissolve the crude acyl chloride from the previous step in a minimal amount of anhydrous THF.

-

Add the acyl chloride solution dropwise to the cold, vigorously stirred ammonia solution.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

-

Work-up and Salt Formation:

-

Remove the THF under reduced pressure.

-

Extract the remaining aqueous solution with ethyl acetate or dichloromethane to remove any non-polar impurities.

-

Concentrate the aqueous layer to yield the crude 1-aminocyclopropane-1-carboxamide free base.

-

Dissolve the crude free base in a minimal amount of anhydrous methanol or isopropanol.

-

Add a stoichiometric amount (1.0 eq) of HCl (e.g., as a 4M solution in dioxane or 2M in diethyl ether) dropwise with stirring.

-

The hydrochloride salt should precipitate. If not, add an anhydrous anti-solvent like diethyl ether to induce precipitation.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

-

Predicted Physicochemical Properties

The transformation of a carboxylic acid to a primary amide significantly alters a molecule's properties. The following table contrasts the known properties of ACC-HCl with the predicted properties of its amide derivative.

| Property | ACC-HCl (Experimental/Predicted) | Amide-HCl (Predicted) | Rationale for Prediction |

| Molecular Weight | 137.56 g/mol | 136.58 g/mol | Direct calculation from molecular formula. |

| Polar Surface Area | 63.32 Ų[8] | ~69.1 Ų | The amide group has a larger polar surface area than a carboxylic acid group, suggesting increased polarity. |

| Hydrogen Bond Donors | 2 | 3 (2 from -NH₂, 1 from -NH₃⁺) | The amide group (-CONH₂) has two H-bond donors compared to one from the carboxylic acid (-COOH). |

| Hydrogen Bond Acceptors | 2 | 1 (the carbonyl oxygen) | The amide carbonyl is a strong H-bond acceptor. |

| Aqueous Solubility | High (40 mg/mL) | Predicted to be high | The increased number of hydrogen bond donors and high polarity should maintain or enhance water solubility. |

| Acidity/Basicity | Amphoteric (acidic -COOH, basic -NH₂) | Basic | The acidic proton of the carboxylic acid is replaced by the neutral amide protons. The primary amine remains basic. |

PART 3: Analytical and Characterization Workflow

A self-validating protocol requires rigorous analytical confirmation. Once synthesized, the identity and purity of this compound must be confirmed.

dot

References

- 1. chembk.com [chembk.com]

- 2. 1-Aminocyclopropane-1-carboxylic acid - Wikipedia [en.wikipedia.org]

- 3. Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-Aminocyclopropane-1-carboxylic acid hydrochloride | 68781-13-5 [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. Cyclopropanecarboxylic acid, 1-amino-, hydrochloride (1:1) | C4H8ClNO2 | CID 11957445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS#:68781-13-5 | 1-Amino-cyclopropane-1-carboxylic acid hydrochloride | Chemsrc [chemsrc.com]

- 8. Showing Compound 1-aminocyclopropane-1-carboxylate (FDB030242) - FooDB [foodb.ca]

- 9. 1-Aminocyclopropane-1-carboxylic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 10. 1-Aminocyclopropane-1-carboxamide | C4H8N2O | CID 11708050 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pivotal Role of 1-Aminocyclopropane-1-carboxamide Hydrochloride in Ethylene Biosynthesis: A Technical Guide for Researchers

Abstract

The phytohormone ethylene governs a vast array of physiological and developmental processes in plants, from seed germination to fruit ripening and senescence. The regulation of ethylene biosynthesis is therefore of paramount importance for both fundamental plant biology and agricultural applications. Central to this pathway is the immediate precursor of ethylene, 1-aminocyclopropane-1-carboxylic acid (ACC). This technical guide provides an in-depth exploration of the role of 1-Aminocyclopropane-1-carboxamide hydrochloride (ACC hydrochloride), a stable and soluble exogenous source of ACC, in the study of ethylene biosynthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the ethylene biosynthetic pathway, experimental methodologies to dissect its components, and the emerging, ethylene-independent signaling functions of ACC.

Introduction: The Ethylene Biosynthetic Pathway

The biosynthesis of ethylene in higher plants is a deceptively simple two-step enzymatic pathway, yet it is subject to intricate multi-level regulation.[1] The journey begins with the amino acid methionine and proceeds through the intermediate S-adenosyl-L-methionine (SAM).[2][3] The two dedicated and highly regulated enzymes in this pathway are ACC synthase (ACS) and ACC oxidase (ACO).[4][5]

The pathway can be summarized as follows:

Methionine → S-adenosyl-L-methionine (SAM) → 1-aminocyclopropane-1-carboxylic acid (ACC) → Ethylene

-

ACC Synthase (ACS): This enzyme catalyzes the conversion of SAM to ACC, a step that is widely considered to be the rate-limiting step in ethylene biosynthesis under most conditions.[6][7] The expression and activity of ACS are tightly controlled by a multitude of developmental and environmental cues, including other plant hormones, wounding, and stress signals.[5][7]

-

ACC Oxidase (ACO): ACO is responsible for the final step, the oxidation of ACC to ethylene, in the presence of oxygen.[8][9] While initially thought to be constitutively expressed, there is growing evidence that ACO can also be a rate-limiting factor in ethylene production in specific tissues and developmental stages.[4][8]

The hydrochloride salt of ACC (this compound) is a commonly used tool in research because of its stability and solubility, allowing for the controlled application of ACC to plant tissues to stimulate ethylene production and study its downstream effects.[5]

Visualizing the Ethylene Biosynthesis Pathway

Caption: The core ethylene biosynthesis pathway in higher plants.

The Role and Application of ACC Hydrochloride in Research

ACC hydrochloride serves as a powerful tool for researchers to probe the ethylene biosynthesis and signaling pathways. By providing an exogenous source of ACC, it allows for the bypassing of the regulatory control of ACS, enabling a focused investigation of ACO activity and downstream ethylene responses.

Rationale for Using ACC Hydrochloride

The decision to use ACC hydrochloride in experimental design is rooted in the need to dissect the components of the ethylene pathway. Here's the causality behind this choice:

-

Isolating Downstream Events: By providing a saturating amount of ACC, researchers can study the capacity of a plant tissue to produce ethylene, which is then primarily dependent on the activity of ACO. This is crucial for determining if ACO is a limiting factor in a particular physiological process.

-

Inducing Ethylene Responses: ACC hydrochloride is widely used to induce a range of ethylene-dependent physiological responses, such as the "triple response" in etiolated seedlings (inhibition of hypocotyl and root elongation, radial swelling of the hypocotyl, and exaggeration of the apical hook), fruit ripening, and leaf senescence.[5]

-

Investigating Ethylene Signaling Mutants: It is an essential tool for characterizing mutants in the ethylene signaling pathway. For instance, ethylene-insensitive mutants will fail to show a response to ACC treatment, confirming their genetic lesion.

Protocol for Application of ACC Hydrochloride to Plant Tissues

The following is a generalized protocol for the application of ACC hydrochloride. The optimal concentration and application method will vary depending on the plant species, tissue type, and the specific research question.

Materials:

-

This compound (ACC hydrochloride)

-

Sterile distilled water or appropriate buffer (e.g., MES buffer)

-

Plant material (e.g., seedlings, leaf discs, fruits)

-

Sterile petri dishes or multi-well plates

-

Growth media (solid or liquid)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of ACC hydrochloride (e.g., 100 mM) in sterile distilled water. The hydrochloride salt readily dissolves in aqueous solutions. The pH should be adjusted to a physiologically acceptable range (typically 5.7-6.0) if necessary, although for many applications this is not critical. Store the stock solution at -20°C for long-term storage.

-

Working Solution Preparation: Prepare working solutions of desired concentrations by diluting the stock solution in the appropriate liquid growth medium or buffer. Common working concentrations range from 1 µM to 100 µM, but should be empirically determined.

-

Application to Plant Material:

-

For seedlings grown on agar plates: Incorporate the ACC working solution into the molten agar medium before pouring the plates.

-

For liquid cultures: Add the ACC working solution directly to the liquid medium.

-

For leaf discs or other excised tissues: Float the tissues on the surface of the ACC working solution in a petri dish.

-

For whole plants: ACC can be applied as a soil drench or as a foliar spray, though variability in uptake can be a concern.

-

-

Incubation: Incubate the treated plant material under controlled environmental conditions (light, temperature, humidity) appropriate for the experiment.

-

Observation and Analysis: Monitor the plant material for the desired physiological or molecular responses over a time course.

Self-Validation and Controls:

-

Dose-Response Curve: Always perform a dose-response experiment to determine the optimal ACC concentration for the desired effect.

-

Mock Treatment: Include a control group treated with the solvent (e.g., water or buffer) without ACC.

-

Ethylene Measurement: Directly measure ethylene production from the treated tissues to confirm that the applied ACC is being converted to ethylene.

Core Experimental Methodologies

A thorough investigation of the role of ACC in ethylene biosynthesis requires a suite of quantitative assays. This section details the key experimental protocols.

Quantification of Ethylene Production by Gas Chromatography

Principle: Gas chromatography (GC) is the gold-standard for accurately measuring the volatile hormone ethylene. A gas sample from the headspace of a sealed container holding the plant material is injected into the GC, where ethylene is separated from other gases and detected by a flame ionization detector (FID).[4][6][8]

Protocol:

-

Sample Incubation: Place a known amount of plant tissue (e.g., whole seedlings, leaf discs) into a gas-tight vial of a known volume. Seal the vial with a septum-containing cap.

-

Headspace Accumulation: Incubate the vials under controlled conditions for a specific period to allow ethylene to accumulate in the headspace. The incubation time should be optimized to ensure detectable levels of ethylene without causing anaerobic conditions.

-

Gas Sampling: Using a gas-tight syringe, withdraw a known volume of the headspace gas from the vial.

-

Injection and Analysis: Inject the gas sample into the GC equipped with a suitable column (e.g., Poropak Q) and an FID.

-

Quantification: Calculate the ethylene concentration based on a standard curve generated using known concentrations of ethylene gas.[8] The results are typically expressed as nl g⁻¹ h⁻¹ or pmol g⁻¹ h⁻¹.

Causality and Validation:

-

Why Gas-Tight Vials? To prevent the volatile ethylene from escaping and to allow for its accumulation to detectable levels.

-

Why a Standard Curve? To accurately quantify the amount of ethylene in the sample by comparing the detector response to known standards.

-

Controls: Include empty vials as a background control and vials with mock-treated tissue.

Quantification of ACC Content in Plant Tissues

Principle: The most widely used method for ACC quantification is the indirect assay developed by Lizada and Yang (1979), which involves the chemical conversion of ACC to ethylene, followed by GC analysis.[10][11] Modern methods often utilize UPLC-MS/MS for direct and more sensitive quantification.[12]

Lizada and Yang Method (Indirect Assay):

-

Tissue Extraction: Homogenize a known weight of plant tissue in a suitable extraction buffer (e.g., 5% sulfosalicylic acid) and centrifuge to pellet cellular debris.

-

ACC Conversion: In a sealed vial, mix the supernatant with a solution of HgCl₂ and a mixture of NaOH and commercial bleach (NaOCl). This reaction quantitatively converts ACC to ethylene.

-

Ethylene Quantification: Analyze the ethylene produced in the headspace of the reaction vial by GC as described in section 3.1.

-

Calculation: The amount of ACC in the original tissue is calculated based on the amount of ethylene produced, taking into account the efficiency of the conversion reaction.

Causality and Validation:

-

Why HgCl₂? It is included in the reaction to inhibit the production of ethylene from non-ACC sources.

-

Why NaOCl and NaOH? This mixture provides the alkaline and oxidative conditions necessary for the conversion of ACC to ethylene.

-

Internal Standard: To account for variations in extraction and conversion efficiency, a known amount of a labeled ACC internal standard can be added to the tissue sample before extraction.

In Vitro Enzyme Activity Assays

3.3.1. ACC Synthase (ACS) Activity Assay

Principle: This assay measures the production of ACC from its substrate, SAM, in a protein extract. The ACC produced is then quantified using the Lizada and Yang method.

Protocol:

-

Protein Extraction: Homogenize plant tissue in an extraction buffer containing protease inhibitors and a reducing agent (e.g., DTT). Centrifuge to obtain a crude protein extract.

-

Enzyme Reaction: Incubate the protein extract with a known concentration of SAM in a reaction buffer.

-

Reaction Termination: Stop the reaction by adding a denaturing agent (e.g., trichloroacetic acid).

-

ACC Quantification: Quantify the ACC produced in the reaction mixture using the Lizada and Yang method (section 3.2).

-

Activity Calculation: ACS activity is expressed as the amount of ACC produced per unit of protein per unit of time (e.g., nmol ACC mg⁻¹ protein h⁻¹).

3.3.2. ACC Oxidase (ACO) Activity Assay

Principle: This assay measures the conversion of ACC to ethylene in a protein extract.

Protocol:

-

Protein Extraction: Prepare a protein extract as described for the ACS assay.

-

Enzyme Reaction: In a sealed vial, incubate the protein extract with a saturating concentration of ACC in a reaction buffer containing necessary cofactors such as FeSO₄, sodium ascorbate, and NaHCO₃.[13][14]

-

Ethylene Measurement: After a defined incubation period, measure the ethylene produced in the headspace of the vial by GC (section 3.1).

-

Activity Calculation: ACO activity is expressed as the amount of ethylene produced per unit of protein per unit of time (e.g., nl C₂H₄ mg⁻¹ protein h⁻¹).

Experimental Workflow Visualization

Caption: A generalized experimental workflow for studying the effects of ACC.

Emerging Frontiers: Ethylene-Independent Signaling of ACC

Recent research has unveiled a fascinating new dimension to the role of ACC in plants: it can function as a signaling molecule in its own right, independent of its conversion to ethylene.[1][5][15] This discovery has profound implications for our understanding of plant growth and development and necessitates a careful re-evaluation of experiments using exogenous ACC.

Evidence for Ethylene-Independent ACC Signaling

Several lines of evidence support the existence of an ethylene-independent ACC signaling pathway:

-

Pharmacological Studies: In some instances, the effects of ACC application are not reversed by inhibitors of ethylene perception, such as 1-methylcyclopropene (1-MCP).[5][15]

-

Genetic Studies: Certain ACC-induced phenotypes are still observed in ethylene-insensitive mutants (e.g., etr1, ein2).[5][15]

-

Non-Ethylene Producing Organisms: In organisms like the liverwort Marchantia polymorpha, which lacks ACO and does not produce significant ethylene from ACC, ACC still elicits distinct developmental responses.[16]

Experimental Design to Distinguish Ethylene-Dependent and -Independent ACC Responses

To dissect the dual signaling roles of ACC, a robust experimental design is crucial.

Key Experimental Approaches:

| Experimental Approach | Rationale | Expected Outcome for Ethylene-Dependent Response | Expected Outcome for Ethylene-Independent Response |

| Use of Ethylene Perception Inhibitors (e.g., 1-MCP) | 1-MCP irreversibly binds to ethylene receptors, blocking ethylene signaling. | The ACC-induced response is abolished or significantly reduced. | The ACC-induced response is unaffected or only partially affected. |

| Analysis of Ethylene Signaling Mutants (e.g., etr1, ein2) | These mutants have lesions in key components of the ethylene signaling pathway, rendering them insensitive to ethylene. | The ACC-induced response is absent in the mutants. | The ACC-induced response persists in the mutants. |

| Use of ACO Inhibitors (e.g., α-aminoisobutyric acid - AIB) | AIB inhibits the conversion of ACC to ethylene. | The ACC-induced response is blocked. | The ACC-induced response is unaffected. |

Experimental Workflow for Deconvoluting ACC Signaling:

Caption: A model for dissecting ethylene-dependent and -independent ACC signaling pathways.

Conclusion and Future Perspectives

This compound remains an indispensable tool for elucidating the intricacies of ethylene biosynthesis and its physiological consequences. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess the various components of this vital pathway. The emerging recognition of ACC as an ethylene-independent signaling molecule opens up exciting new avenues of research. Future studies will undoubtedly focus on identifying the receptors and downstream components of this novel signaling cascade, further unraveling the complex regulatory networks that govern plant growth and responses to the environment. A careful and considered experimental design, incorporating the controls and approaches outlined herein, will be paramount to distinguishing the multifaceted roles of this pivotal molecule in plant biology.

References

- 1. researchgate.net [researchgate.net]

- 2. Escherichia coli-Based Expression and In Vitro Activity Assay of 1-Aminocyclopropane-1-Carboxylate (ACC) Synthase and ACC Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. agriculturejournals.cz [agriculturejournals.cz]

- 4. Gas Chromatography-Based Ethylene Measurement of Arabidopsis Seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | The Ethylene Precursor ACC Affects Early Vegetative Development Independently of Ethylene Signaling [frontiersin.org]

- 6. Gas Chromatography-Based Ethylene Measurement of Arabidopsis Seedlings | Springer Nature Experiments [experiments.springernature.com]

- 7. A 1-aminocyclopropane-1-carboxylic-acid (ACC) dipeptide elicits ethylene responses through ACC-oxidase mediated substrate promiscuity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medialibrary.uantwerpen.be [medialibrary.uantwerpen.be]

- 10. Protocol: An updated integrated methodology for analysis of metabolites and enzyme activities of ethylene biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A simple and sensitive assay for 1-aminocyclopropane-1-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A UPLC-MS/MS method for quantification of metabolites in the ethylene biosynthesis pathway and its biological validation in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. scielo.br [scielo.br]

- 15. The Ethylene Precursor ACC Affects Early Vegetative Development Independently of Ethylene Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. research.monash.edu [research.monash.edu]

1-Aminocyclopropane-1-carboxamide Hydrochloride: A Technical Guide to its Application as an Ethylene Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Controlled Ethylene Release

Ethylene, a gaseous plant hormone, plays a pivotal role in a vast array of physiological processes, from seed germination and fruit ripening to senescence and stress responses.[1][2] The ability to precisely manipulate ethylene levels is therefore a critical tool in both agricultural and fundamental plant biology research. While direct application of ethylene gas can be cumbersome and difficult to control, the use of chemical precursors that release ethylene in situ offers a more practical and targeted approach. 1-Aminocyclopropane-1-carboxamide hydrochloride (ACC-HCl) has emerged as a key compound in this regard, serving as a direct and efficient precursor to ethylene in plant tissues.[3][4] This technical guide provides an in-depth exploration of ACC-HCl, from its biochemical mechanism of action to practical experimental protocols for its use.

Section 1: The Biochemical Pathway - From ACC to Ethylene

The biosynthesis of ethylene in higher plants is a well-characterized two-step process. The journey begins with S-adenosyl-L-methionine (SAM), which is converted to 1-aminocyclopropane-1-carboxylic acid (ACC) by the enzyme ACC synthase (ACS).[1][4][5] This step is often considered the rate-limiting step in ethylene production under normal developmental conditions.[2][6][5] The final, crucial step is the conversion of ACC to ethylene, a reaction catalyzed by the enzyme ACC oxidase (ACO).[1][6][7]

Exogenous application of ACC-HCl bypasses the initial regulatory step of ACS, providing a direct substrate for ACO and leading to a burst of ethylene production.[3][4] The hydrochloride salt form enhances the stability and solubility of the aminocyclopropane-1-carboxamide molecule, facilitating its delivery into plant tissues.

The conversion of ACC to ethylene by ACO is an oxidative process that requires molecular oxygen and is activated by bicarbonate/CO2.[6][8] The reaction also produces hydrogen cyanide and carbon dioxide as byproducts.[9]

Caption: Biochemical pathway of ethylene synthesis from endogenous and exogenous precursors.

Section 2: Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of ACC-HCl is essential for its effective and safe use in a research setting.

| Property | Value | Source |

| Molecular Formula | C4H9ClN2O | [10] |

| Molecular Weight | 137.57 g/mol | [11] |

| Appearance | White to off-white solid | [12] |

| Purity | Typically ≥97% | [10][11] |

| Solubility | Soluble in water | [12] |

| Storage | Room temperature, in a dry, cool, and well-ventilated place. Protect from moisture. | [10][11] |

Safety and Handling:

According to safety data sheets, this compound is classified as a skin and eye irritant and may cause respiratory irritation.[11][13] Therefore, appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn when handling the compound.[11] Ensure work is conducted in a well-ventilated area or under a fume hood.[11]

Section 3: Experimental Protocols for the Application of ACC-HCl

The following protocols provide a framework for utilizing ACC-HCl to induce ethylene-related responses in plant systems. The specific concentrations and treatment durations will need to be optimized based on the plant species, tissue type, and the biological question being investigated.

Preparation of Stock and Working Solutions

Rationale: The hydrochloride salt form of ACC is readily soluble in water, making it straightforward to prepare aqueous solutions for application. Preparing a concentrated stock solution allows for accurate dilution to various working concentrations.

Materials:

-

This compound (ACC-HCl) powder

-

Sterile, deionized water

-

Sterile volumetric flasks and pipettes

-

Magnetic stirrer and stir bar

-

0.22 µm sterile filter

Procedure:

-

Calculate the required mass of ACC-HCl to prepare a stock solution of a desired molarity (e.g., 100 mM).

-

Weigh the ACC-HCl powder accurately using an analytical balance in a fume hood.

-

Dissolve the powder in a volume of sterile, deionized water that is less than the final desired volume. Use a magnetic stirrer to facilitate dissolution.

-

Transfer the solution to a volumetric flask and bring it to the final volume with sterile, deionized water.

-

Sterilize the stock solution by passing it through a 0.22 µm filter into a sterile container.

-

Store the stock solution at 4°C for short-term use or at -20°C for long-term storage.

-

Prepare working solutions by diluting the stock solution with the appropriate sterile liquid medium (e.g., water, buffer, or plant growth medium) to the final desired concentration (e.g., 1 µM, 10 µM, 100 µM).

Application Methods

The choice of application method depends on the experimental system and the desired outcome.

-

Seed Germination Assays: Incorporate ACC-HCl into the germination medium (e.g., agar plates) at various concentrations.

-

Root Growth Assays: Grow seedlings on vertical agar plates containing ACC-HCl to observe effects on root elongation and morphology.

-

Foliar Application: Apply ACC-HCl solutions as a fine spray to the leaves of whole plants. The inclusion of a surfactant may improve uptake.

-

Detached Leaf/Fruit Assays: Place the petioles of detached leaves or the pedicels of fruits in solutions containing ACC-HCl to study senescence or ripening.

-

In Vitro Culture: Add ACC-HCl to the culture medium of plant cell suspensions or tissue explants.

Caption: A generalized experimental workflow for using ACC-HCl.

Measurement of Ethylene Production

Quantifying the ethylene produced in response to ACC-HCl treatment is crucial for correlating the applied dose with the biological effect.

Method: Gas Chromatography (GC)

Gas chromatography is the most common and reliable method for ethylene quantification.[14][15]

Procedure:

-

Enclose the plant material (e.g., seedlings in a vial, a detached leaf in a syringe) in a gas-tight container of a known volume.

-

Incubate for a defined period under controlled light and temperature conditions.

-

Collect a sample of the headspace gas using a gas-tight syringe.

-

Inject the gas sample into a gas chromatograph equipped with a flame ionization detector (FID) or a photoionization detector (PID).[16]

-

Quantify the ethylene concentration by comparing the peak area to a standard curve generated with known concentrations of ethylene gas.

Alternative Method: Laser-based Photoacoustic Spectroscopy

This technique offers high sensitivity and real-time measurement capabilities but requires more specialized and expensive equipment.[16]

Section 4: Comparative Analysis: ACC-HCl vs. Ethephon

Ethephon is another widely used ethylene-releasing compound. However, its mechanism of action and application characteristics differ from those of ACC-HCl.

| Feature | 1-Aminocyclopropane-1-carboxamide HCl (ACC-HCl) | Ethephon |

| Mechanism of Ethylene Release | Enzymatic conversion by ACC oxidase in plant tissues.[1][6] | Chemical decomposition at pH > 4.0, releasing ethylene, chloride, and phosphate. |

| Site of Action | Intracellular, requires uptake and enzymatic activity. | Extracellular and intracellular, pH-dependent. |

| Ethylene Release Profile | Typically a rapid burst of ethylene following application.[17] | A more prolonged and sustained release of ethylene.[17] |

| Biological Relevance | Utilizes the natural plant ethylene biosynthesis pathway.[18] | A synthetic ethylene-releasing agent. |

| Applications | Ideal for studying rapid ethylene responses and bypassing the ACC synthase regulatory step.[19] | Widely used in agriculture for promoting ripening, abscission, and other developmental processes.[20][21][22][23] |

Section 5: Broader Implications and Future Directions

While ACC is primarily known as the immediate precursor to ethylene, emerging research indicates that ACC itself can act as a signaling molecule, independent of its conversion to ethylene.[3][24][25][26] This dual role of ACC adds a layer of complexity to the interpretation of experiments using exogenous ACC-HCl and opens up new avenues of research into plant signaling pathways.[3][26]

Future research will likely focus on:

-

Dissecting the ethylene-dependent and -independent signaling roles of ACC.

-

Identifying and characterizing ACC transporters, which play a crucial role in the long-distance signaling of ethylene responses.[27]

-

Developing novel ACC derivatives or delivery systems for more precise spatial and temporal control of ethylene release.

-

Exploring the use of ACC-HCl in conjunction with other plant growth regulators to fine-tune plant development and stress responses.

Conclusion

This compound is an invaluable tool for researchers seeking to manipulate and study the effects of ethylene in plants. Its direct entry into the final step of the ethylene biosynthesis pathway provides a means to circumvent the upstream regulation of ACC synthesis, allowing for a focused investigation of the downstream effects of ethylene. By understanding its mechanism of action, handling it safely, and applying it with well-designed experimental protocols, scientists can continue to unravel the multifaceted roles of this crucial plant hormone.

References

- 1. The Ethylene Biosynthetic Enzymes, 1-Aminocyclopropane-1-Carboxylate (ACC) Synthase (ACS) and ACC Oxidase (ACO): The Less Explored Players in Abiotic Stress Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Ethylene Biosynthetic Enzymes, 1-Aminocyclopropane-1-Carboxylate (ACC) Synthase (ACS) and ACC Oxidase (ACO): The Less Explored Players in Abiotic Stress Tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator [frontiersin.org]

- 4. 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | 1-Aminocyclopropane-1-Carboxylic Acid Oxidase (ACO): The Enzyme That Makes the Plant Hormone Ethylene [frontiersin.org]

- 7. biorxiv.org [biorxiv.org]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. calpaclab.com [calpaclab.com]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. cdnisotopes.com [cdnisotopes.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. e-asct.org [e-asct.org]

- 15. Current methods for detecting ethylene in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantitative analysis of ethylene precursor ACC in plant samples by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ethylene Evolution following Treatment with 1-Aminocyclopropane-1-carboxylic Acid and Ethephon in an in Vitro Olive Shoot System in Relation to Leaf Abscission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene! [frontiersin.org]

- 19. Exploring the efficacy of 1-amino-cyclopropane-1-carboxylic acid (ACCA) as a natural compound in strengthening maize resistance against biotic and abiotic stressors: an empirical computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. hort [journals.ashs.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. par.nsf.gov [par.nsf.gov]

- 25. A 1-aminocyclopropane-1-carboxylic-acid (ACC) dipeptide elicits ethylene responses through ACC-oxidase mediated substrate promiscuity - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Something old, something new: Conservation of the ethylene precursor 1-amino-cyclopropane-1-carboxylic acid as a signaling molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Frontiers | Accumulation and Transport of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) in Plants: Current Status, Considerations for Future Research and Agronomic Applications [frontiersin.org]

Synthesis pathway for 1-Aminocyclopropane-1-carboxamide hydrochloride.

An In-Depth Technical Guide to the Synthesis of 1-Aminocyclopropane-1-carboxamide Hydrochloride

Abstract

This compound is a derivative of 1-aminocyclopropane-1-carboxylic acid (ACC), a key intermediate in the biosynthesis of ethylene in plants.[1][2] This guide provides a comprehensive, two-part synthetic pathway for the preparation of this compound, designed for researchers and drug development professionals. The synthesis begins with the robust, high-yield preparation of the critical intermediate, 1-Aminocyclopropane-1-carboxylic acid hydrochloride (ACC·HCl), via acidic deprotection of an N-phthaloyl protected precursor. The second part details the direct conversion of the carboxylic acid moiety of ACC·HCl into a primary amide. This is achieved through activation with thionyl chloride to form the acyl chloride, followed by amidation with ammonia. This guide emphasizes the causality behind experimental choices, providing detailed, step-by-step protocols and characterization data to ensure reproducibility and scientific integrity.

Introduction

1-Aminocyclopropane-1-carboxylic acid (ACC) is a non-proteinogenic amino acid of significant biological interest, primarily recognized as the immediate precursor to ethylene, a vital plant hormone regulating numerous developmental processes.[3] The unique strained cyclopropane ring imparts specific conformational constraints, making ACC and its derivatives valuable scaffolds in medicinal chemistry and agrochemical research. While the synthesis and biological role of ACC are well-documented, its amide derivative, 1-Aminocyclopropane-1-carboxamide, presents a distinct chemical entity with potential for novel applications. This document provides an authoritative guide to a reliable and efficient synthesis of its hydrochloride salt, a stable and readily handled form of the compound. The presented pathway is designed to be logical, efficient, and scalable, addressing the practical challenges inherent in manipulating bifunctional molecules.

Retrosynthetic Analysis & Strategy

A logical retrosynthetic analysis simplifies the synthetic challenge. The target molecule, this compound, can be disconnected at the amide C-N bond, suggesting a precursor acyl chloride and ammonia. This acyl chloride can be readily formed from the corresponding carboxylic acid, 1-Aminocyclopropane-1-carboxylic acid (ACC). The hydrochloride salt form is advantageous as the protonated amino group is protected from reacting during the activation of the carboxylic acid. ACC itself can be synthesized from various starting materials, with one of the most efficient routes involving the cyclopropanation of a glycine equivalent followed by deprotection.

This analysis leads to a straightforward two-part synthetic strategy:

-

Part I: Synthesis of the key intermediate, 1-Aminocyclopropane-1-carboxylic acid hydrochloride (ACC·HCl), from a commercially available or readily prepared N-protected cyclopropane derivative.

-

Part II: Conversion of ACC·HCl to the target this compound via an acyl chloride intermediate.

Caption: Retrosynthetic pathway for the target molecule.

Part I: Synthesis of 1-Aminocyclopropane-1-carboxylic Acid Hydrochloride (ACC·HCl)

The synthesis of ACC·HCl is foundational to obtaining the final product. While several routes exist, including those starting from acyl-methionine esters or nitroacetates, the hydrolysis of an N-protected precursor offers high yields and purity.[4][5] The use of a phthalimide protecting group is particularly effective, as it is robust and can be cleanly removed under strong acidic conditions, which simultaneously yields the desired hydrochloride salt.[6]

Causality in Experimental Design

-

Choice of Protecting Group: The phthalimido group is chosen for its stability under various reaction conditions and its efficient, one-step cleavage with strong acid. This avoids multiple protection/deprotection steps.

-

Reaction Conditions: Refluxing in concentrated hydrochloric acid ensures complete cleavage of the phthalimide amide bonds.[6] The water acts as both a solvent and a reactant for the hydrolysis.

-

Workup Strategy: The byproduct, phthalic acid, has low solubility in the acidic aqueous solution upon cooling, allowing for its simple removal by filtration. Subsequent extraction with an organic solvent like dichloromethane (CH2Cl2) removes any remaining non-polar impurities. Evaporation of the aqueous phase yields the product with high purity.

Experimental Protocol: Synthesis of ACC·HCl

This protocol is adapted from a high-yield procedure described in the literature.[6]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 1-(Phthalimido)cyclopropanecarboxylic acid (1.0 eq) in 20% aqueous hydrochloric acid.

-

Hydrolysis: Heat the mixture to reflux with vigorous stirring for 8 hours. The solid will gradually dissolve, forming a clear solution.

-

Isolation of Byproduct: Allow the reaction mixture to cool to room temperature overnight. The phthalic acid byproduct will precipitate as a white solid.

-

Purification:

-

Filter the mixture to remove the precipitated phthalic acid.

-

Extract the aqueous filtrate with dichloromethane (5 x 60 mL for a 30g scale reaction) to remove any soluble organic impurities.[6]

-

Evaporate the aqueous phase to dryness under reduced pressure to obtain a solid residue.

-

-

Final Drying: Heat the residue under vacuum to remove residual water and HCl. Triturate the solid with isopropanol, filter, and dry to yield pure 1-Aminocyclopropane-1-carboxylic acid hydrochloride as white crystals.

Part II: Conversion to this compound

This step involves the selective conversion of the carboxylic acid to a primary amide while the amino group is present as a hydrochloride salt. The most direct method is the formation of an acyl chloride followed by reaction with ammonia.[7][8]

Causality in Experimental Design

-

Carboxylic Acid Activation: Thionyl chloride (SOCl₂) is an excellent reagent for converting carboxylic acids to acyl chlorides.[7] The reaction produces gaseous byproducts (SO₂ and HCl), which are easily removed. The HCl generated in situ ensures that the amino group remains protonated and protected as the ammonium salt.

-

Amidation: The highly reactive acyl chloride is then subjected to nucleophilic attack by ammonia. Using an excess of ammonia ensures complete reaction and neutralizes the HCl formed, driving the reaction to completion.

-

Solvent Choice: Anhydrous, non-protic solvents like tetrahydrofuran (THF) or dichloromethane are essential for the acyl chloride formation step to prevent hydrolysis of the thionyl chloride and the acyl chloride intermediate.

Caption: Step-by-step experimental workflow diagram.

Experimental Protocol: Synthesis of the Amide

-

Acyl Chloride Formation:

-

Suspend 1-Aminocyclopropane-1-carboxylic acid hydrochloride (1.0 eq) in anhydrous THF in a flask under an inert atmosphere (N₂ or Ar).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

-

-

Solvent Removal: Remove the excess thionyl chloride and THF under reduced pressure. It is crucial to ensure all thionyl chloride is removed.

-

Amidation:

-

Re-dissolve the resulting crude acyl chloride hydrochloride in fresh anhydrous THF and cool to 0 °C.

-

Slowly add a concentrated aqueous solution of ammonium hydroxide (e.g., 28-30%, >10 eq) or bubble anhydrous ammonia gas through the solution. This reaction is highly exothermic.

-

Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

-

Isolation and Purification:

-

Evaporate the solvent under reduced pressure.

-

The resulting solid will be a mixture of the desired product and ammonium chloride (NH₄Cl).

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/ether) to separate the organic amide from the inorganic salt.

-

Data Presentation & Characterization

The successful synthesis of the intermediate and final product should be confirmed using standard analytical techniques.

| Compound | Molecular Formula | Molecular Weight | Expected Yield | Key Characterization Data |

| ACC·HCl | C₄H₈ClNO₂ | 137.56 g/mol | >90%[6] | ¹H NMR (DMSO-d₆): δ = 1.27 (s, 2H), 1.37 (s, 2H), 8.90 (br s, 3H, NH₃⁺). ¹³C NMR (DMSO-d₆): δ = 13.1, 33.7, 171.5.[6] |

| Amide·HCl | C₄H₉ClN₂O | 136.58 g/mol | 70-85% (Estimated) | ¹H NMR: Expect disappearance of carboxylic acid proton and appearance of amide protons (-CONH₂). IR: Expect strong C=O stretch (amide I band) ~1650-1680 cm⁻¹ and N-H bends (amide II band) ~1600-1640 cm⁻¹. MS (ESI+): m/z = 101.07 [M+H]⁺ for the free base. |

Conclusion

This guide outlines a comprehensive and logically structured pathway for the synthesis of this compound. By breaking the process into two distinct, high-yield parts—the synthesis of the ACC·HCl intermediate and its subsequent conversion to the target amide—researchers can reliably produce this valuable compound. The detailed protocols, coupled with explanations for the chosen methodologies, provide a self-validating framework for laboratory execution. This work serves as a practical resource for scientists engaged in agrochemical and pharmaceutical research, enabling further exploration of the biological activities of ACC derivatives.

References

- 1. Frontiers | 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator [frontiersin.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Frontiers | Accumulation and Transport of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) in Plants: Current Status, Considerations for Future Research and Agronomic Applications [frontiersin.org]

- 4. US4367344A - Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds - Google Patents [patents.google.com]

- 5. CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid - Google Patents [patents.google.com]

- 6. 1-Aminocyclopropane-1-carboxylic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. chemguide.co.uk [chemguide.co.uk]

Methodological & Application

Application Notes and Protocols: Preparation of 1-Aminocyclopropane-1-carboxamide Hydrochloride Stock Solutions

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, handling, and storage of stock solutions of 1-aminocyclopropane-1-carboxamide hydrochloride and the structurally related, more commonly utilized compound, 1-aminocyclopropane-1-carboxylic acid hydrochloride. A critical clarification between these two molecules is presented, followed by detailed physicochemical data, safety protocols, and a validated, step-by-step procedure for preparing high-quality, reproducible stock solutions for experimental use. The protocols herein are designed to ensure scientific integrity, safety, and experimental success.

Introduction and Compound Clarification

1-Aminocyclopropane-1-carboxylic acid (ACC) is a pivotal molecule in life sciences, serving as the direct biosynthetic precursor to the plant hormone ethylene and acting as a ligand for the NMDA receptor in mammals.[1][2] Its hydrochloride salt is the common form used for research due to enhanced stability and solubility.

A frequent point of confusion arises between 1-aminocyclopropane-1-carboxylic acid hydrochloride and 1-aminocyclopropane-1-carboxamide hydrochloride. While structurally similar, their applications and the volume of associated research differ significantly. The vast majority of studies in plant biology, neuroscience, and microbiology utilize the carboxylic acid form.[1][3][4] This guide will focus primarily on the preparation of the carboxylic acid hydrochloride, while providing comparative data for the carboxamide to ensure clarity for the user.

It is imperative to verify the CAS Number of the reagent in use to ensure the correct compound is being prepared.

Physicochemical and Biological Properties

A precise understanding of the compound's properties is fundamental to its correct application. The table below summarizes the key characteristics of both the carboxylic acid and carboxamide hydrochloride salts.

| Property | 1-Aminocyclopropane-1-carboxylic acid HCl | 1-Aminocyclopropane-1-carboxamide HCl |

| Synonyms | ACC, ACPC, ACPC HCl[5][6] | - |

| CAS Number | 68781-13-5[7] | 324796-27-2[8] |

| Molecular Formula | C₄H₈ClNO₂[5] | C₄H₉ClN₂O[8] |

| Molecular Weight | 137.56 g/mol [5][7] | 136.58 g/mol [8] |

| Appearance | White to off-white crystalline powder[6][9] | Data not widely available, likely a solid. |

| Melting Point | 231 °C (decomposes)[6][10][11] | Data not widely available. |

| Solubility | Soluble in water[9] | Data not widely available. |

| Key Biological Role | Ethylene precursor in plants; NMDA receptor agonist[1][11] | Not well-characterized in literature. |

| Storage | Hygroscopic; Store at 2-8°C in a dry place[6][12] | Store at room temperature[8] |

Mechanism of Action: The Basis for Application

Understanding the compound's role in biological systems is key to designing effective experiments. ACC (the carboxylic acid form) has two primary, well-documented mechanisms of action.

Role in Plant Ethylene Biosynthesis

ACC is the immediate precursor to ethylene, a hormone regulating myriad developmental processes and stress responses.[1] It is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthase (ACS) and subsequently oxidized to ethylene by ACC oxidase (ACO).[1] Exogenous application of ACC is therefore a standard method to induce ethylene-related responses in plant tissues.[1]

Caption: The Yang Cycle pathway for ethylene biosynthesis.

Role in Mammalian Neuroscience

In mammals, ACC functions as a partial agonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.[3][11] This receptor is critical for synaptic plasticity, learning, and memory. By modulating NMDA receptor activity, ACC can exert neuroprotective effects, making it a tool for research in neurotoxicity and cognitive function.[3][13]

Safety, Handling, and Storage of Solid Compound

Safe laboratory practice is non-negotiable. 1-Aminocyclopropane-1-carboxylic acid hydrochloride is classified as a hazardous substance.

| Hazard Class | GHS Code | Description |

| Skin Irritation | H315 | Causes skin irritation[9][14] |

| Eye Irritation | H319 | Causes serious eye irritation[9][14] |

| Respiratory Irritation | H335 | May cause respiratory irritation[9][14] |

Mandatory Safety Precautions:

-

Engineering Controls: Always handle the solid compound in a certified chemical fume hood or a well-ventilated area to avoid inhalation of dust.[14] Ensure an eyewash station and safety shower are readily accessible.[15]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid generating dust. Use appropriate tools for weighing and transfer. The compound is hygroscopic; minimize its exposure to atmospheric moisture by closing the container promptly after use.[6]

-

Storage of Solid: Store the container tightly sealed in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[6][12][14] Recommended storage temperature is often 2-8°C.[6]

Protocol: Preparation of a 100 mM Aqueous Stock Solution

This protocol details the preparation of a 100 mM stock solution of 1-aminocyclopropane-1-carboxylic acid hydrochloride (MW: 137.56 g/mol ). Adjust calculations accordingly for different concentrations or for the carboxamide form.

Principle

The objective is to accurately weigh the solid compound and dissolve it in a precise volume of a suitable solvent to create a concentrated stock solution. This stock can then be sterile-filtered, aliquoted, and stored for later dilution into working solutions. This approach minimizes waste, reduces the handling of the hazardous solid, and ensures consistency across experiments.

Materials and Equipment

-

1-Aminocyclopropane-1-carboxylic acid hydrochloride (CAS: 68781-13-5)

-

Solvent: Nuclease-free, ultrapure water (e.g., Milli-Q® or equivalent) or a suitable biological buffer (e.g., PBS, MES) depending on the final application.

-

Analytical balance (readable to 0.1 mg)

-

Glass beaker (e.g., 50 mL)

-

Class A volumetric flask (e.g., 100 mL)

-

Magnetic stirrer and stir bar

-

Spatula

-

Weighing paper or boat

-

Sterile syringe-driven filter (0.22 µm pore size, PVDF or other compatible membrane)

-

Sterile conical tubes or cryovials for aliquoting

-

Required PPE (goggles, gloves, lab coat)

Step-by-Step Protocol

-

Calculation of Required Mass:

-

Use the formula: Mass (g) = Desired Concentration (mol/L) × Final Volume (L) × Molecular Weight ( g/mol )

-

Example for 100 mL of a 100 mM stock:

-

Mass = 0.100 mol/L × 0.100 L × 137.56 g/mol = 1.376 g

-

-

Weighing the Compound:

-

Place a weigh boat on the analytical balance and tare it.

-

Working in a fume hood, carefully weigh the calculated mass (1.376 g) of the compound.

-

Causality Note: This compound is hygroscopic.[6] Perform the weighing step efficiently to minimize water absorption from the air, which would lead to an inaccurate final concentration.

-

-

Dissolution:

-

Add approximately 70-80% of the final solvent volume (e.g., 70-80 mL of ultrapure water for a 100 mL final volume) to a beaker.

-

Place a magnetic stir bar in the beaker and set it on a stir plate at a moderate speed.

-

Carefully transfer the weighed powder into the beaker.

-

Allow the solution to stir until the solid is completely dissolved. The compound is water-soluble, so this should occur readily.[9]

-

-

Final Volume Adjustment:

-

Once dissolved, quantitatively transfer the solution from the beaker to a 100 mL Class A volumetric flask.

-

Rinse the beaker with a small amount of the solvent 2-3 times, adding the rinse to the volumetric flask to ensure all the compound is transferred.

-

Carefully add solvent to the flask until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the flask.

-

Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

-

Causality Note: Using a volumetric flask is critical for achieving an accurate final concentration, which is a cornerstone of reproducible science.

-

-

Sterilization and Aliquoting:

-

For most biological applications, sterile filtration is required. Draw the solution into a sterile syringe.

-

Attach a 0.22 µm sterile filter to the syringe and dispense the solution into sterile, labeled polypropylene conical tubes or cryovials.

-

Causality Note: Sterile filtration removes potential microbial contaminants without using heat (autoclaving), which could degrade the compound. Aliquoting prevents repeated freeze-thaw cycles that can reduce the stability and efficacy of the stock solution.

-

-

Storage:

-

Store the aliquots at -20°C for short-to-medium-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[3]

-

Clearly label each aliquot with the compound name, concentration, preparation date, and your initials.

-

Quality Control

A properly prepared stock solution should be clear, colorless, and free of any visible precipitate. The pH of the solution can be measured and recorded for consistency, though the hydrochloride salt will result in an acidic solution.

Workflow Visualization

The following diagram outlines the complete workflow for preparing the stock solution, providing a quick visual reference for the protocol.

References

- 1. 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Aminocyclopropane-1-carboxylic acid - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Molecular Mechanisms of the 1-Aminocyclopropane-1-Carboxylic Acid (ACC) Deaminase Producing Trichoderma asperellum MAP1 in Enhancing Wheat Tolerance to Waterlogging Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclopropanecarboxylic acid, 1-amino-, hydrochloride (1:1) | C4H8ClNO2 | CID 11957445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Aminocyclopropane-1-carboxylic acid hydrochloride | 68781-13-5 [amp.chemicalbook.com]

- 7. chemscene.com [chemscene.com]

- 8. calpaclab.com [calpaclab.com]

- 9. cdnisotopes.com [cdnisotopes.com]

- 10. CAS#:68781-13-5 | 1-Amino-cyclopropane-1-carboxylic acid hydrochloride | Chemsrc [chemsrc.com]

- 11. chembk.com [chembk.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. Neuropharmacological characterization of 1-aminocyclopropane-1-carboxylate and 1-aminocyclobutane-1-carboxylate, ligands of the N-methyl-D-aspartate-associated glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.co.uk [fishersci.co.uk]

Application Note: Quantitative Analysis of 1-Aminocyclopropane-1-carboxamide Hydrochloride

Abstract: This document provides a comprehensive guide to the quantitative analysis of 1-Aminocyclopropane-1-carboxamide hydrochloride, a small, polar compound of interest in pharmaceutical and agrochemical research. Due to its chemical properties—specifically the lack of a strong native chromophore—direct quantification by common analytical techniques is challenging. This guide details robust and validated methodologies using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind procedural choices to ensure data integrity and reproducibility in accordance with ICH guidelines.

Introduction and Analytical Principles

This compound is a cyclic amino acid derivative. Accurate quantification is essential for pharmacokinetic studies, formulation development, and quality control. The primary analytical challenge lies in its high polarity and absence of significant UV absorbance, necessitating specialized approaches for sensitive and reliable detection.

The Need for Derivatization in HPLC

Standard reversed-phase HPLC with UV detection is often impractical for small, polar, non-chromophoric molecules like the target analyte. To overcome this, pre-column derivatization is employed. This process involves a chemical reaction to attach a fluorophore or chromophore to the analyte's primary amine group. This modification serves two key purposes:

-

Enhanced Detection: The attached molecule imparts strong fluorescence or UV absorbance, dramatically increasing detection sensitivity.[1][2][3]

-

Improved Chromatography: The resulting derivative is typically less polar, leading to better retention and separation on reversed-phase columns.[1]

Common derivatizing agents for primary amines include o-Phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl).[1] OPA reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives, making it an excellent choice for this application.[3][4]

The Power of LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a powerful alternative that circumvents the need for derivatization. Its high selectivity and sensitivity are based on the mass-to-charge ratio (m/z) of the analyte and its fragments. For 1-Aminocyclopropane-1-carboxamide, LC-MS/MS provides a direct, robust, and highly specific quantification method, making it the gold standard for bioanalytical applications.[5][6][7]

Method Validation: A Trustworthy Framework

To ensure that an analytical procedure is fit for its intended purpose, rigorous validation is mandatory. All protocols described herein are designed to be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[8][9][10][11] A self-validating system is one where adherence to the protocol inherently meets predefined acceptance criteria for these parameters.

Table 1: Core Validation Parameters based on ICH Q2(R2)

| Parameter | Objective | Typical Acceptance Criteria |

| Specificity | To demonstrate that the signal measured is unequivocally from the analyte of interest, without interference from matrix components, impurities, or degradation products. | Peak purity analysis; No interfering peaks at the analyte's retention time in blank/placebo samples. |

| Linearity | To establish a direct proportional relationship between analyte concentration and the analytical signal over a defined range. | Correlation coefficient (r²) ≥ 0.995. |

| Range | The interval between the upper and lower concentrations for which the method is demonstrated to have suitable accuracy, precision, and linearity.[11][12] | Typically 80-120% of the test concentration for an assay. |

| Accuracy | The closeness of the test results to the true value.[8][12] | 98.0-102.0% recovery for drug substance assay.[8] |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at repeatability and intermediate precision levels. | Relative Standard Deviation (RSD) ≤ 2.0%.[8] |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined at a signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Typically determined at a signal-to-noise ratio of 10:1. |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition). | RSD of results should remain within acceptable limits. |

Experimental Protocols

Overall Analytical Workflow

The general process for quantifying this compound involves sample preparation, the core analytical procedure (either HPLC or LC-MS/MS), and data analysis, culminating in a final report.

Caption: General workflow for sample analysis.

Protocol 1: HPLC with Pre-column OPA Derivatization

This protocol is a cost-effective and sensitive method suitable for quality control and research labs equipped with standard HPLC-fluorescence detectors.

Rationale: The OPA derivatization reaction is rapid and forms a stable, highly fluorescent product at room temperature, allowing for sensitive detection without complex heating or incubation steps.[4] Borate buffer is used to maintain the alkaline pH required for the reaction.[3]

Workflow for HPLC with Pre-column Derivatization:

Caption: HPLC pre-column derivatization workflow.

A. Reagents and Materials

-

This compound reference standard

-

o-Phthalaldehyde (OPA)

-

2-Mercaptoethanol or N-acetyl-cysteine (NAC)[4]

-

Boric Acid

-

Sodium Hydroxide

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Water (HPLC Grade, 18 MΩ·cm)

-

C18 Reversed-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm)

B. Solutions Preparation

-

Mobile Phase A: HPLC Grade Water.

-

Mobile Phase B: Acetonitrile.

-

Borate Buffer (0.4 M, pH 9.5): Dissolve boric acid in water, adjust pH to 9.5 with concentrated Sodium Hydroxide, and dilute to final volume.

-

OPA Derivatization Reagent: Dissolve OPA in methanol, then add 2-mercaptoethanol. This solution should be prepared fresh daily and protected from light.

-

Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard in water.

-

Working Standards: Prepare a series of dilutions from the stock solution in water to cover the desired calibration range (e.g., 1-100 µg/mL).

C. Derivatization Protocol

-

To a 1.5 mL autosampler vial, add 100 µL of the standard or sample solution.

-

Add 200 µL of 0.4 M Borate Buffer (pH 9.5).

-

Add 100 µL of OPA Derivatization Reagent.

-

Vortex immediately for 30 seconds.

-

Allow the reaction to proceed for 2 minutes at room temperature before injection.

D. HPLC-Fluorescence Conditions

Table 2: HPLC-FLD Operating Parameters

| Parameter | Condition |

| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient elution with Water (A) and Acetonitrile (B) |

| Gradient | 0-15 min, 20-80% B; 15-17 min, 80% B; 17-18 min, 80-20% B; 18-25 min, 20% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Fluorescence Detector | Excitation: 340 nm, Emission: 455 nm |

E. Data Analysis

-

Generate a calibration curve by plotting the peak area of the derivatized analyte against the concentration of the working standards.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

-

Calculate the concentration of the analyte in unknown samples using the regression equation.

Protocol 2: LC-MS/MS for Direct Quantification

This method is ideal for complex matrices (e.g., plasma, tissue extracts) or when very low detection limits are required. It offers superior specificity and eliminates the derivatization step.[5][13]

Rationale: The selectivity of tandem mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, allows for the precise detection of the analyte even in the presence of co-eluting matrix components. This eliminates the need for derivatization and often simplifies sample cleanup.[6]

Workflow for LC-MS/MS Analysis:

Caption: LC-MS/MS sample preparation and analysis workflow.

A. Reagents and Materials

-

This compound reference standard

-

Acetonitrile (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Water (LC-MS Grade)

-

Appropriate LC column for polar compounds (e.g., HILIC or a polar-endcapped C18)[14]

B. Sample Preparation

-

Standard Preparation: Prepare stock and working standards in a solvent compatible with the initial mobile phase (e.g., 95:5 Acetonitrile:Water).

-

Sample Cleanup (for biological matrices):

-

Protein Precipitation: Add 3 volumes of ice-cold acetonitrile containing an internal standard to 1 volume of plasma. Vortex, centrifuge, and collect the supernatant.

-

Solid Phase Extraction (SPE): Use a mixed-mode or polymeric SPE cartridge for more thorough cleanup if required.

-

C. LC-MS/MS Conditions

Table 3: LC-MS/MS Operating Parameters

| Parameter | Condition |

| LC Column | HILIC (e.g., 2.1 x 100 mm, 3 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Isocratic or shallow gradient (e.g., 95% B for 5 min) |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MRM Transition | Determine experimentally: Precursor Ion [M+H]⁺ → Product Ion |

| Collision Energy | Optimize experimentally for the specific instrument |

Note: The exact m/z for the precursor and product ions must be determined by infusing a standard solution of 1-Aminocyclopropane-1-carboxamide into the mass spectrometer. For the free base (C₄H₈N₂O, MW ≈ 100.12 g/mol )[15], the precursor ion [M+H]⁺ would be approximately m/z 101.1.

D. Data Analysis

-

Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against concentration.

-

Use a weighted (e.g., 1/x²) linear regression to determine the concentration of unknown samples.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. lirias.kuleuven.be [lirias.kuleuven.be]

- 8. altabrisagroup.com [altabrisagroup.com]

- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 10. qbdgroup.com [qbdgroup.com]

- 11. database.ich.org [database.ich.org]

- 12. youtube.com [youtube.com]

- 13. Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. 1-Aminocyclopropane-1-carboxamide | C4H8N2O | CID 11708050 - PubChem [pubchem.ncbi.nlm.nih.gov]

Quantitative Analysis of 1-Aminocyclopropane-1-carboxylic Acid (ACC) by LC-MS/MS: A Detailed Protocol

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a comprehensive and robust protocol for the sensitive and selective quantification of 1-Aminocyclopropane-1-carboxylic acid (ACC) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). As the immediate biosynthetic precursor to ethylene in plants and a modulator of NMDA receptors in neurobiology, accurate measurement of ACC in diverse biological matrices is of significant interest.[1][2][3] This guide details every critical step, from sample preparation and chromatographic separation to mass spectrometric detection, offering field-proven insights into the rationale behind key experimental choices to ensure data integrity and reproducibility.